molecular formula C19H15N3O2 B5105939 5-benzyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

5-benzyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B5105939
M. Wt: 317.3 g/mol
InChI Key: LXKPZHNFFKRJQJ-UHFFFAOYSA-N
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Description

5-benzyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with benzyl and phenyl substituents. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to form the pyrazolopyridine core . This is followed by various functionalization steps, such as Suzuki cross-couplings with boronic acids and alkylation reactions, to introduce the desired substituents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Properties

IUPAC Name

5-benzyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18-11-17-16(13-21(18)12-14-7-3-1-4-8-14)19(24)22(20-17)15-9-5-2-6-10-15/h1-11,13,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKPZHNFFKRJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=CC2=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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